molecular formula C22H24N2O4S B2388517 (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034467-33-7

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2388517
CAS RN: 2034467-33-7
M. Wt: 412.5
InChI Key: FVYNUKROAPANRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is 412.5. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

Target of Action

The compound, also known as (4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism of interaction would depend on the specific target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects would depend on the specific pathways and the context of the biological system.

Result of Action

For example, some indole derivatives have been found to exhibit cytotoxic activity against various cell lines .

Advantages and Limitations for Lab Experiments

One advantage of using (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone in lab experiments is its specificity for Akt inhibition. This compound has been shown to selectively inhibit Akt activity without affecting other signaling pathways. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.

Future Directions

Future research on (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone could focus on its potential as a cancer therapy. Studies could investigate its efficacy in different cancer types and explore its potential for use in combination with other cancer therapies. Additionally, research could focus on its anti-inflammatory effects and potential use in treating inflammatory diseases.

Synthesis Methods

The synthesis of (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has been achieved using several methods. One such method involves the reaction of 1-(6-methoxy-1H-indol-2-yl)ethanone with 4-(chloromethyl)benzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with piperidine in the presence of potassium carbonate and DMF to yield the desired compound.

Scientific Research Applications

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to inhibit the activity of protein kinase B (Akt), which plays a critical role in cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-28-18-8-7-17-13-21(23-20(17)14-18)22(25)24-11-9-19(10-12-24)29(26,27)15-16-5-3-2-4-6-16/h2-8,13-14,19,23H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYNUKROAPANRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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